molecular formula C18H26N2O3 B11170250 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one

Cat. No.: B11170250
M. Wt: 318.4 g/mol
InChI Key: ZDJXGDYJPOUJHN-UHFFFAOYSA-N
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Description

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a butanone structure

Preparation Methods

The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, leading to inhibition of their activity . Additionally, the piperazine ring can bind to specific receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE include:

The uniqueness of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)11-17(21)20-8-6-19(7-9-20)12-14-4-5-15-16(10-14)23-13-22-15/h4-5,10H,6-9,11-13H2,1-3H3

InChI Key

ZDJXGDYJPOUJHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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